
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate, also known as MPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPG is a synthetic derivative of the naturally occurring compound, glycine, and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate acts as a selective antagonist of mGluRs, which are G protein-coupled receptors that are involved in various physiological processes. This compound binds to the orthosteric site of mGluRs and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of mGluRs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the type of mGluRs that are targeted. In the central nervous system, this compound has been shown to reduce anxiety-like behavior in animal models, possibly by modulating the release of neurotransmitters such as glutamate and GABA. This compound has also been shown to reduce the rewarding effects of drugs of abuse, possibly by modulating the release of dopamine in the brain.
In the cardiovascular system, this compound has been shown to modulate the baroreceptor reflex, leading to a reduction in blood pressure. This compound has also been shown to affect the respiratory rhythm, possibly by modulating the release of neurotransmitters such as glutamate and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has several advantages for lab experiments, including its selectivity for mGluRs and its relative ease of synthesis. However, this compound also has several limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate, including its potential applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. This compound may also have potential applications in the treatment of drug addiction and withdrawal, as well as in the regulation of cardiovascular and respiratory functions.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in the treatment of various disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate can be synthesized by reacting 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of potassium carbonate. The resulting product is then reacted with N-benzoylglycine in the presence of triethylamine to yield this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, this compound has been used as a selective antagonist of metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders such as anxiety, depression, and schizophrenia. This compound has also been used to study the role of mGluRs in synaptic plasticity and learning and memory.
In pharmacology, this compound has been used to study the effects of mGluRs on drug addiction and withdrawal. This compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to alleviate withdrawal symptoms in animal models.
In physiology, this compound has been used to study the role of mGluRs in the regulation of cardiovascular and respiratory functions. This compound has been shown to modulate the baroreceptor reflex, which regulates blood pressure, and to affect the respiratory rhythm in animal models.
Eigenschaften
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-7-18-14(2)17-11-10-16(12-19(17)28-22(18)26)27-20(24)13-23-21(25)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUQKBBCMIUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CNC(=O)C3=CC=CC=C3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
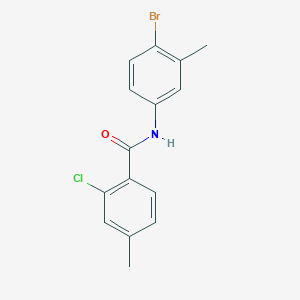
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
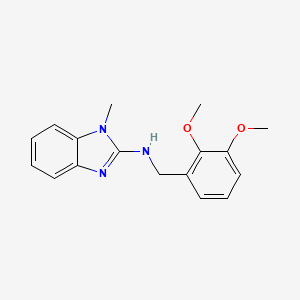
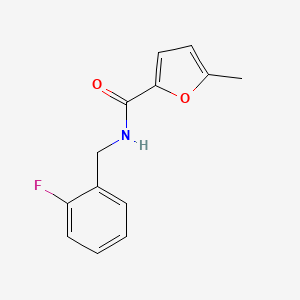
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)
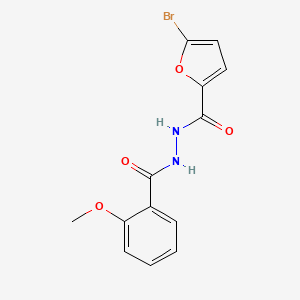
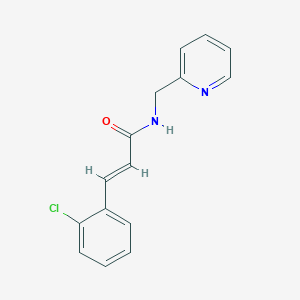
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)
